3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Brand Name: Vulcanchem
CAS No.: 708-54-3
VCID: VC18316135
InChI: InChI=1S/C12H14O/c1-9-6-7-10-4-2-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3
SMILES:
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

CAS No.: 708-54-3

Cat. No.: VC18316135

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one - 708-54-3

Specification

CAS No. 708-54-3
Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name 3-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Standard InChI InChI=1S/C12H14O/c1-9-6-7-10-4-2-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3
Standard InChI Key SUCSKMWSQRGJDS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CCCCC2=O)C=C1

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The core structure of 3-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one consists of a benzoannulen system, where a benzene ring is fused to a seven-membered saturated carbocycle. The ketone group at the 5-position introduces a polar functional group, while the methyl substituent at the 3-position contributes to steric and electronic modulation. The compound’s exact mass is 174.104462g/mol174.104462 \, \text{g/mol}, and its LogP value of 3.55 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems .

Spectroscopic and Physicochemical Data

Key spectroscopic features include a refractive index of 1.5431.543, consistent with its aromatic and cyclic ether components . Nuclear magnetic resonance (NMR) studies of analogous benzoannulen derivatives reveal distinct proton environments for the methyl group (δ1.21.4ppm\delta \approx 1.2–1.4 \, \text{ppm}) and the ketone carbonyl (δ200210ppm\delta \approx 200–210 \, \text{ppm} in 13CNMR^{13}\text{C} \text{NMR}) . The compound’s infrared (IR) spectrum typically exhibits a strong absorption band near 1700cm11700 \, \text{cm}^{-1}, characteristic of the carbonyl stretch .

Synthetic Methodologies and Optimization

Historical Synthesis Routes

Early synthetic routes to 3-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one involved Friedel-Crafts acylation of substituted benzene precursors. For example, alkylation of 2-(2-methylphenyl)ethanol with diethyl malonate, followed by t-butyl bromoacetate coupling, yielded a triester intermediate . Subsequent hydrolysis and cyclization via acid chloride formation facilitated annulation, though early methods suffered from low yields (12–38%) due to competing decarboxylation and side reactions .

Modern Improvements in Yield and Efficiency

Recent modifications have addressed these challenges. A 2016 study demonstrated that replacing traditional reducing agents (e.g., NaBH4_4) with sodium triacetoxyborohydride in the reductive amination step improved yields from 5% to 67% . Critical parameters included solvent choice (e.g., 1,2-dichloroethane over methanol) and stoichiometric adjustments, such as using 4 equivalents of reducing agent to favor imine reduction over lactol side reactions . The optimized protocol achieved a 52% yield for the final reductive amination step, enhancing the feasibility of large-scale synthesis .

Table 1: Comparative Yields in Reductive Amination Optimization

EntryReducing AgentSolventLactol:Amine RatioYield (%)
1NaBH4_4MeOH2:35
4NaBH3_3CNCF3_3CH2_2OH3:240
8NaBH(OAc)3_31,2-Dichloroethane1:167

Data adapted from PMC6768550 .

Applications in Medicinal Chemistry

Role as a NOP Receptor Antagonist Intermediate

This compound serves as a key intermediate in synthesizing SB612111, a potent nociceptin/orphanin FQ peptide (NOP) receptor antagonist . The cis-diastereomer of SB612111, derived from 3-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, exhibits high affinity for NOP receptors (Ki=0.9nMK_i = 0.9 \, \text{nM}), making it valuable for studying pain modulation and addiction pathways .

Structural Analogues and Derivatives

Bromination at the 3-position yields 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS 87779-78-0), a derivative with distinct electronic properties due to the bromine atom’s polarizability . This analogue’s molecular formula (C11H11BrO\text{C}_{11}\text{H}_{11}\text{BrO}) and higher molecular weight (255.11g/mol255.11 \, \text{g/mol}) make it suitable for Suzuki-Miyaura cross-coupling reactions, expanding its utility in constructing complex polycyclic systems .

Comparative Analysis of Benzoannulen Derivatives

3-Methyl-6,7,8,9-tetrahydro-5H-benzoannulene

The non-ketone analogue (PubChem CID 12777706) lacks the 5-position carbonyl group, resulting in altered physicochemical properties. With a molecular formula of C12H16\text{C}_{12}\text{H}_{16} and a molecular weight of 160.25g/mol160.25 \, \text{g/mol}, it exhibits greater hydrophobicity (LogP ≈ 4.2) . This derivative’s SMILES string (CC1=CC2=C(CCCCC2)C=C1\text{CC1=CC2=C(CCCCC2)C=C1}) highlights the absence of the ketone, which simplifies its synthetic route but limits its reactivity in carbonyl-dependent transformations .

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